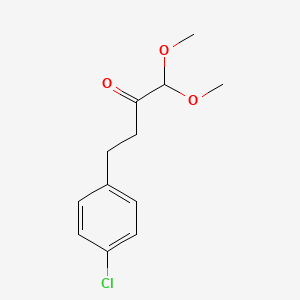

4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one

Description

4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one is an organic compound featuring a ketone group at the second carbon of a butanone backbone, a para-chlorophenyl substituent at the fourth carbon, and two methoxy groups at the first carbon. The compound’s functional groups—ketone, chlorophenyl, and dimethoxy moieties—dictate its reactivity, solubility, and applications, warranting comparison with analogs.

Properties

CAS No. |

6956-47-4 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,1-dimethoxybutan-2-one |

InChI |

InChI=1S/C12H15ClO3/c1-15-12(16-2)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,12H,5,8H2,1-2H3 |

InChI Key |

MOCJTRKKKQWQAI-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCC1=CC=C(C=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

4-Chloro-1,1-Dimethoxybutane (CAS 29882-07-3)

Structural Differences :

- Functional Groups : Lacks a ketone group; instead, it is an acetal (dimethoxy group at C1).

- Backbone : Butane chain with a chlorine substituent at C3.

Key Implications : - Reactivity : Acetals are stable under basic conditions but hydrolyze in acidic environments, unlike ketones, which are prone to nucleophilic additions.

- Applications : Used as a precursor in pharmaceutical synthesis due to its stability .

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Structural Differences :

- Substituents : Bromine at C2 and chlorine at C4; ketone at C1 instead of C2.

- Aromatic Group : Same para-chlorophenyl moiety.

Key Implications : - Reactivity : Bromine enhances electrophilicity, favoring substitution reactions (e.g., Suzuki couplings).

4-Chloro-2',4'-Dimethylbutyrophenone (CAS 74298-65-0)

Structural Differences :

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine (CAS 1742-31-0)

Structural Differences :

- Functional Group : Amine at C2 instead of ketone.

- Substituents : Methyl groups at C2 and C3.

Key Implications : - Basicity : The amine group introduces basicity, altering solubility (ionizable in acidic conditions) and biological activity (e.g., CNS targeting).

- Applications: Potential use in psychoactive pharmaceuticals due to structural resemblance to amphetamines .

Triazine and Pyridinone Heterocycles (TRI and PYR)

Structural Differences :

- Core Structure: Triazine (TRI) or pyridinone (PYR) heterocycles instead of a butanone backbone.

- Shared Features : Para-substituted chlorophenyl group and free -NH- linker.

Key Implications : - Antifungal Activity : Both TRI and PYR exhibit activity against C. albicans, suggesting the chlorophenyl moiety contributes to antifungal properties. The target compound’s ketone may offer similar bioactivity if tested .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends : Ketones (e.g., target compound) are more reactive toward nucleophiles than acetals (e.g., 4-Chloro-1,1-dimethoxybutane). Brominated analogs (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) show enhanced electrophilicity for cross-coupling reactions.

- Biological Activity : The para-chlorophenyl group is a recurring motif in antifungal agents (e.g., TRI and PYR), suggesting the target compound could be screened for similar activity .

- Pharmaceutical Utility : Structural analogs like cetirizine derivatives () highlight the chlorophenyl group’s role in drug design, with functional groups (amine, ketone) tailoring pharmacokinetics.

Biological Activity

4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C12H15ClO3

- Molecular Weight: 242.70 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor agent and its effects on different cellular mechanisms.

Antitumor Activity

Recent research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A375 | 15.0 | Favia et al., 2023 |

| Compound B | HCT116 | 12.5 | Mellini et al., 2023 |

| Compound C | MCF7 | 20.0 | Zhou et al., 2023 |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: Studies suggest that these compounds can induce G1 or G2/M phase arrest in cancer cells, leading to reduced cell division.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by Huang et al. (2023) investigated the effects of a series of compounds related to this compound on human melanoma cells. The findings indicated that these compounds inhibited cell growth significantly compared to control groups, with IC50 values ranging from 10 to 20 μM.

Case Study 2: Mechanistic Insights

In another study, researchers explored the signaling pathways affected by these compounds. They found that treatment with similar structures led to the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and growth in many cancers.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one, and how can reaction conditions be optimized?

The synthesis of this compound likely involves a multi-step approach. A plausible route includes:

Friedel-Crafts Acylation : Reacting 4-chlorobenzene with a suitably protected butanone derivative to introduce the ketone moiety.

Protection of the Ketone : The 1,1-dimethoxy group may be introduced via acetal formation using methanol and an acid catalyst, as seen in analogous dimethoxy-protected ketones .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl) and dimethoxy groups (δ ~3.2–3.4 ppm).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200–210 ppm) and acetal carbons (δ ~100–110 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for chlorophenyl-containing ketones in using SHELX software .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

- Cross-Validation : Combine NMR, IR, and X-ray data (as in ) to confirm bond assignments .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Dynamic NMR Studies : Investigate temperature-dependent shifts to detect conformational flexibility in the dimethoxy group .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Low Melting Point/Polymorphism : Common in flexible molecules. Use slow evaporation in a mixed solvent system (e.g., hexane/ethyl acetate) to promote crystal growth.

- Twinned Crystals : Employ SHELXD or twin refinement protocols in SHELXL, as noted in .

- Data Collection : High-resolution synchrotron data may be required for accurate refinement, especially if the dimethoxy group introduces disorder .

Q. How can computational methods predict the reactivity and stability of this compound in synthetic applications?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on acetal stability under acidic or basic conditions.

- Docking Studies : If the compound is a drug precursor, assess interactions with biological targets using software like AutoDock (inspired by ’s structural analysis of related compounds) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary solvent, catalyst, and temperature.

- Analytical Cross-Checking : Validate purity via HPLC (as in ’s gradient elution methods) alongside spectroscopic data .

- Crystallography Workflow : Follow SHELX protocols for data collection, integration, and refinement, leveraging its robustness for small molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.